molecular formula C6H8N6O2 B14909453 Pyrazine-2,3-dicarbohydrazide

Pyrazine-2,3-dicarbohydrazide

Cat. No.: B14909453
M. Wt: 196.17 g/mol
InChI Key: RFVTXCAFJYZICS-UHFFFAOYSA-N
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Description

Pyrazine-2,3-dicarbohydrazide is a nitrogen-containing heterocyclic compound derived from pyrazine. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, featuring two hydrazide groups attached to the pyrazine ring, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazine-2,3-dicarbohydrazide typically begins with pyrazine-2,3-dicarboxylic acid. The acid is first converted to its corresponding diester using absolute ethanol and glacial acetic acid as a catalyst. The resulting diester undergoes hydrazinolysis with hydrazine hydrate to yield this compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.

Chemical Reactions Analysis

Types of Reactions: Pyrazine-2,3-dicarbohydrazide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the hydrazide groups.

    Substitution: Substitution reactions often involve replacing one or more hydrogen atoms with other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

Pyrazine-2,3-dicarbohydrazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of pyrazine-2,3-dicarbohydrazide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound can inhibit the growth of bacteria by interfering with their metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its dual hydrazide groups, which provide unique reactivity and versatility in forming various derivatives. This makes it a valuable compound for developing new materials and drugs with specific properties.

Properties

Molecular Formula

C6H8N6O2

Molecular Weight

196.17 g/mol

IUPAC Name

pyrazine-2,3-dicarbohydrazide

InChI

InChI=1S/C6H8N6O2/c7-11-5(13)3-4(6(14)12-8)10-2-1-9-3/h1-2H,7-8H2,(H,11,13)(H,12,14)

InChI Key

RFVTXCAFJYZICS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=N1)C(=O)NN)C(=O)NN

Origin of Product

United States

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